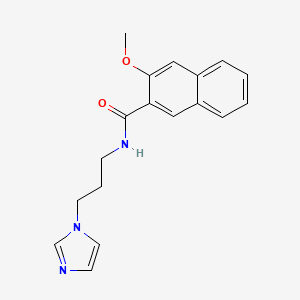
N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide: is a synthetic organic compound that features a naphthalene core substituted with an imidazole moiety and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of the imidazole moiety: This can be achieved by reacting glyoxal with ammonia and formaldehyde to form imidazole.
Attachment of the propyl chain: The imidazole is then reacted with 1-bromo-3-chloropropane to form 3-(1-imidazolyl)propylamine.
Formation of the naphthalene core: The naphthalene core can be synthesized by various methods, including the Friedel-Crafts acylation of naphthalene with methoxybenzoyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Fluorescence Probes: The compound’s naphthalene core makes it useful as a fluorescence probe in various chemical analyses.
Ion Binding: It can be used in studies involving ion binding due to its imidazole moiety.
Biology:
DNA Binding: The compound has shown potential in binding to DNA, making it useful in genetic studies.
Anticancer Activity: It has been studied for its anticancer properties due to its ability to interact with cellular components.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Similar structure but lacks the methoxy group.
3-(1-imidazolyl)propylamine: Lacks the naphthalene core.
Methoxynaphthalene derivatives: Lack the imidazole moiety.
Uniqueness: N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide is unique due to the combination of the naphthalene core, imidazole moiety, and methoxy group, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-17-12-15-6-3-2-5-14(15)11-16(17)18(22)20-7-4-9-21-10-8-19-13-21/h2-3,5-6,8,10-13H,4,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSWMRAGCLKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
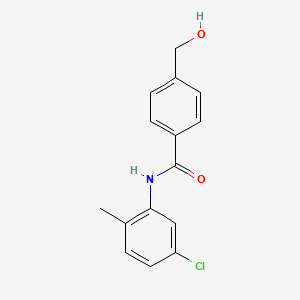
![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
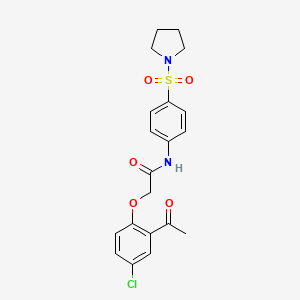
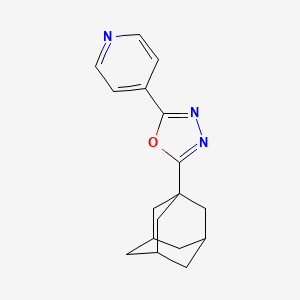
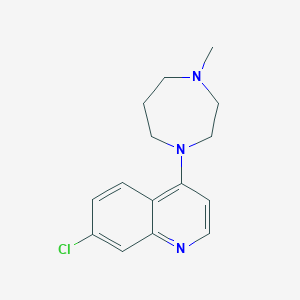
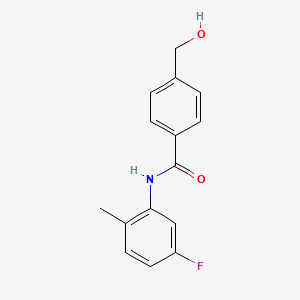
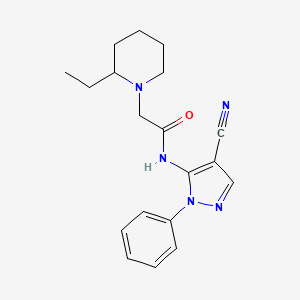
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)
